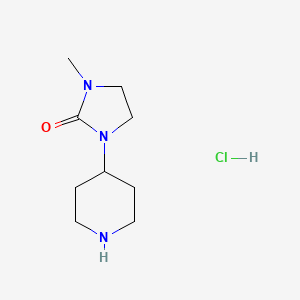

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

Description

Historical Context and Development

The compound this compound emerged within the broader exploration of imidazolidinone derivatives, which have long been studied for their versatile chemical properties and potential applications in medicinal chemistry and chemical research. While specific historical records of its initial synthesis are limited in publicly available literature, its development aligns with the trend of modifying imidazolidinone rings to introduce functional groups such as piperidine rings to enhance biological and chemical utility. The hydrochloride salt form was likely developed to improve solubility and stability, common goals in the refinement of amine-containing heterocyclic compounds.

Significance in Chemical Research

This compound holds significance in chemical research due to its structural features that combine the imidazolidin-2-one ring—a five-membered heterocycle containing two nitrogen atoms and a carbonyl group—with a piperidine substituent. The presence of the piperidin-4-yl group introduces conformational flexibility and potential sites for interaction with biological targets or catalytic centers. As a hydrochloride salt, it exhibits improved water solubility compared to its free base, facilitating its use in aqueous media for chemical and biochemical studies. Its molecular formula is C9H18ClN3O, with a molecular weight of 219.71 g/mol, and it is typically obtained as a powder stable at room temperature.

Research findings have highlighted that compounds of this class can serve as valuable intermediates or scaffolds in the synthesis of more complex molecules, including pharmaceuticals and catalysts. The imidazolidinone ring system is known for its role in organocatalysis and as a framework for biologically active molecules, making derivatives like this compound important for advancing synthetic methodologies and drug discovery.

Position within Imidazolidinone Compound Family

Within the imidazolidinone compound family, this compound is distinguished by its specific substitution pattern: a methyl group at the nitrogen atom in position 1 and a piperidin-4-yl substituent at position 3 of the imidazolidin-2-one ring. This contrasts with related compounds such as 1-methyl-3-(piperidin-3-yl)imidazolidin-2-one hydrochloride, which differs by the position of the piperidine attachment, affecting the compound’s steric and electronic properties and potentially its reactivity and interaction profiles.

The compound’s hydrochloride salt form places it among a subset of imidazolidinones optimized for enhanced solubility and stability, which are critical parameters for practical applications in chemical synthesis and biological evaluation. Its structural features make it a useful member of the imidazolidinone family for exploring structure-activity relationships and developing novel functional materials or pharmaceutical agents.

Data Table: Key Chemical Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C9H18ClN3O |

| Molecular Weight | 219.71 g/mol |

| CAS Number | 1354951-06-6 |

| IUPAC Name | 1-methyl-3-piperidin-4-ylimidazolidin-2-one hydrochloride |

| Molecular Structure | Imidazolidin-2-one ring with methyl at N1 and piperidin-4-yl at C3 |

| Salt Form | Hydrochloride |

| Physical Appearance | Powder |

| Storage Conditions | Room temperature |

| Standard InChI | InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H |

| InChI Key | KZPGWHGIDXESLS-UHFFFAOYSA-N |

| SMILES | CN1CCN(C1=O)C2CCNCC2.Cl |

Detailed Research Findings

- The hydrochloride salt form enhances aqueous solubility, facilitating its use in laboratory settings requiring water-compatible conditions.

- Structural analogs have been studied for their role in organocatalysis, indicating potential utility in asymmetric synthesis and as building blocks for pharmaceuticals.

- The substitution pattern on the imidazolidinone ring influences the compound’s chemical reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry research.

- Analytical characterization typically involves Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and chromatographic purity assessments, confirming the compound’s identity and purity for research applications.

Propriétés

IUPAC Name |

1-methyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPGWHGIDXESLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of N-tert-butoxycarbonyl-4-piperidone

- Starting from 4-piperidone hydrochloride, sodium bicarbonate and aqueous acetone are used as solvent and base.

- Dimethyl dicarbonate (Boc anhydride equivalent) is added to introduce the Boc protecting group at the nitrogen.

- The reaction is stirred at room temperature for 24 hours.

- After completion, the reaction mixture is extracted with ethyl acetate, washed, dried, and concentrated to yield N-tert-butoxycarbonyl-4-piperidone as a white solid with ~91-93% molar yield.

| Reagent | Molar Ratio (relative to 4-piperidone hydrochloride) | Solvent & Conditions | Yield (%) |

|---|---|---|---|

| Sodium bicarbonate | 1–3 | 50% aqueous acetone, RT, 24 h | 91–93 |

| Dimethyl dicarbonate butyl ester | 1–3 |

- ^1H NMR (400 MHz, CDCl3): δ 4.05 (br s, 2H), 2.85–2.70 (m, 3H), 1.81–1.73 (m, 4H), 1.43 (s, 9H), 1.31–1.22 (m, 2H)

Synthesis of 4-amino-1-tert-butoxycarbonylpiperidine

- The Boc-protected piperidone is reacted with ammonia in ethanol in the presence of titanium tetraisopropoxide under nitrogen.

- Sodium borohydride is added portion-wise to reduce the intermediate imine to the amine.

- The reaction is maintained below 30°C during reduction and stirred for 4 hours at room temperature.

- After quenching with concentrated ammonia, solids are filtered, and the filtrate is worked up by acid-base extraction and solvent washes.

- The product is isolated as 4-amino-1-tert-butoxycarbonylpiperidine with ~81-82% molar yield.

| Reagent | Quantity/Ratio | Conditions | Yield (%) |

|---|---|---|---|

| Ammonia ethanol solution | 5–30 mL/g of Boc-piperidone | RT, N2 atmosphere | 81–82 |

| Titanium tetraisopropoxide | Stoichiometric | RT | |

| Sodium borohydride | Added portion-wise, <30°C | 4 h RT |

Formation of 2-(4-amino)piperidyl nicotinic acid intermediate

- The 4-amino-Boc-piperidine is reacted with 2-chloro-3-pyridinecarboxylic acid in dimethyl sulfoxide (DMSO).

- Sodium carbonate and catalytic potassium iodide are added to facilitate nucleophilic substitution.

- The mixture is heated to 100°C until completion.

- After cooling, the reaction mixture is acidified with 2N HCl to precipitate the product.

- The solid is filtered, washed, and recrystallized from isopropanol/water (1:2 v/v) to give the nicotinic acid derivative with ~73% yield.

Cyclization to 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one (Imidazolidinone ring formation)

- The nicotinic acid intermediate is reacted with diphenyl phosphorazidate (nitrile diphenyl phosphoester) and triethylamine in toluene under nitrogen.

- The mixture is refluxed for 5 hours to promote cyclization forming the imidazolidinone ring.

- After solvent removal under reduced pressure, the crude product is washed with 20% aqueous acetic acid.

- Recrystallization from ethyl acetate/methanol (2:1 v/v) yields the target compound with 78–79% molar yield.

Summary Table of Preparation Steps and Yields

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1. Boc protection of 4-piperidone | 4-piperidone hydrochloride + dimethyl dicarbonate | Sodium bicarbonate, aqueous acetone, RT, 24 h | 91–93 |

| 2. Reductive amination | Boc-piperidone + ammonia + Ti(OiPr)4 + NaBH4 | Ethanol, N2, <30°C, 4 h | 81–82 |

| 3. Nicotinic acid coupling | 4-amino-Boc-piperidine + 2-chloro-3-pyridinecarboxylic acid | DMSO, Na2CO3, KI, 100°C | 73 |

| 4. Cyclization to imidazolidinone | Nicotinic acid intermediate + diphenyl phosphorazidate + triethylamine | Toluene, reflux, 5 h | 78–79 |

Analytical Characterization and Purity

- The final product’s structure is confirmed by ^1H NMR, showing characteristic signals of the imidazolidinone ring and piperidine moiety.

- Purity is typically assessed by HPLC, with reported molar yields correlating with high product purity.

- The synthetic route emphasizes inert atmosphere conditions (nitrogen protection) to avoid side reactions.

- Recrystallization steps improve product purity and remove residual impurities.

Research Findings and Optimization Notes

- The use of Boc protection on the piperidine nitrogen is crucial to prevent side reactions during amination and coupling steps.

- Sodium borohydride reduction under controlled temperature prevents over-reduction or decomposition.

- The cyclization step using diphenyl phosphorazidate is efficient and yields the imidazolidinone ring in high purity.

- The multi-step synthesis allows for scalability and reproducibility, suitable for industrial applications.

- Reaction times and temperatures are optimized for maximal yield without compromising product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazolidinone derivatives.

Substitution: Formation of substituted imidazolidinone derivatives with new functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride has been investigated for several applications:

Medicinal Chemistry

The compound serves as a precursor for synthesizing various imidazolidin-2-one derivatives, which possess diverse biological activities. Its structural versatility allows modifications that can enhance biological activity against specific targets.

Inflammation Modulation

Research indicates that this compound inhibits the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. By modulating the activity of this inflammasome, it has potential therapeutic implications for chronic inflammatory diseases such as gout, type 2 diabetes, and atherosclerosis .

Antimicrobial and Antiviral Properties

Studies have demonstrated that this compound exhibits significant antimicrobial and antiviral activities. This positions it as a candidate for developing new antimicrobial agents to combat various pathogens.

Neuroprotective Effects

Ongoing research is exploring the neuroprotective properties of this compound, particularly its ability to modulate inflammatory responses in neurological contexts. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Inflammation Modulation : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in macrophage models.

- Cytotoxicity Studies : The compound has shown moderate cytotoxic activity against various human cancer cell lines, suggesting potential applications in oncology .

- Insulin Sensitization : Related compounds have exhibited insulin-sensitizing effects in metabolic disorder models, indicating that this compound might influence glucose metabolism beneficially .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inflammation Modulation | Reduces pro-inflammatory cytokines; potential for treating chronic inflammatory diseases |

| Antimicrobial Activity | Effective against various pathogens; candidate for new antimicrobial agents |

| Cytotoxicity | Moderate activity against human cancer cell lines; potential applications in oncology |

| Neuroprotective Effects | Modulates inflammatory responses; potential applications in neurodegenerative disease treatment |

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Imidazolidinone Core

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride

- Molecular Formula : C₁₀H₂₀ClN₃O

- Molecular Weight : 233.74 g/mol (CAS: 1311318-02-1) .

- Key Differences: The ethyl group replaces the methyl substituent on the imidazolidinone nitrogen.

- Applications : Listed by American Elements as a life science reagent, suggesting utility in biochemical assays or as a synthetic intermediate .

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

- Molecular Formula : C₁₆H₂₀F₃N₃O·HCl

- Molecular Weight : 363.8 g/mol (CAS: 1924322-22-4) .

- Key Differences: The addition of a 4-(trifluoromethyl)benzyl group introduces steric bulk and electron-withdrawing effects.

1-Methyl-3-(4-nitrophenyl)imidazolidin-2-one

- Molecular Formula : C₁₀H₁₁N₃O₃

- Molecular Weight : 221.21 g/mol (CAS: 89518-84-3) .

- Key Differences : The piperidine ring is replaced by a 4-nitrophenyl group. The nitro group’s electron-withdrawing nature may reduce basicity and alter binding interactions in biological targets, such as enzymes or receptors .

Piperazine vs. Piperidine Derivatives

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Hydrochloride

Functional Group Additions

4-(1H-Imidazol-4-yl)piperidine Derivatives

Physicochemical and Pharmacological Properties

Activité Biologique

Overview

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula . This compound belongs to the imidazolidinone class and is recognized for its diverse biological activities, particularly its potential therapeutic applications in various medical fields.

The primary mechanism of action for this compound involves its interaction with the NLRP3 inflammasome . This interaction inhibits the activation of the NLRP3 inflammasome, leading to a reduction in IL-1β release and inhibition of NLRP3-dependent pyroptosis, which is a form of programmed cell death associated with inflammation.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been studied for its effectiveness against various pathogens, which positions it as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

There is ongoing research exploring the neuroprotective effects of this compound. Its ability to modulate inflammatory responses in neurological contexts suggests potential therapeutic applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

- Inflammation Modulation : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in macrophage models, indicating its role in modulating inflammatory responses.

- Cytotoxicity Studies : The compound was tested against various human cancer cell lines, showing moderate cytotoxic activity. This suggests potential applications in oncology, although further development is necessary to enhance its efficacy .

- Insulin Sensitization : Related compounds have shown insulin-sensitizing effects in models of metabolic disorders, indicating that this compound may influence glucose metabolism and could be beneficial in diabetes management .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride, and how can purity be optimized during synthesis?

- Answer: The synthesis typically involves cyclization of piperidine derivatives with imidazolidinone precursors under acidic conditions. Key steps include controlling reaction temperature (e.g., 60–80°C) to minimize byproducts like chloroethyl intermediates . For purity optimization, use recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) buffer . Validate purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS to confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 205.69) .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

- Answer: Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the imidazolidinone ring. Stability studies suggest degradation occurs at >40°C or in humid environments (>80% RH), forming piperidine derivatives . Use desiccants like silica gel in storage containers. Monitor stability via periodic HPLC analysis (e.g., 90:10 acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

- Answer:

- NMR: Confirm the imidazolidin-2-one carbonyl signal at δ 165–170 ppm (DMSO-d6) and piperidine protons at δ 2.5–3.5 ppm .

- IR: Key peaks include C=O stretch (~1700 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>).

- LC-MS: Use electrospray ionization (ESI) in positive mode for molecular weight confirmation.

- Data Contradictions: If NMR and LC-MS results conflict (e.g., unexpected molecular ions), cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity under varying pH conditions?

- Answer: Perform pH-dependent stability assays by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via UV-Vis spectrophotometry at λmax 210–230 nm (imidazolidinone absorption) . For mechanistic insights, isolate degradation products (e.g., piperidine-4-carboxylic acid derivatives) using SPE cartridges and characterize via tandem MS .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different assays?

- Answer:

- Assay Validation: Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Control Experiments: Compare activity against known standards (e.g., trimetazidine for cardiovascular models) .

- Data Normalization: Use internal standards (e.g., dobutamine hydrochloride for adrenergic receptor assays) to correct for batch-to-batch variability .

- Advanced Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

- Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to piperidine-sensitive receptors (e.g., σ-1 receptors). Validate with experimental IC50 values from radioligand assays .

- MD Simulations: Simulate solvation effects in water/ethanol mixtures to correlate with solubility data from shake-flask experiments .

- QSAR Models: Train models using descriptors like logP (predicted ~1.2) and topological polar surface area (TPSA ~50 Ų) .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up synthesis, and how are they addressed?

- Answer:

- Byproduct Formation: At larger scales, increased reaction time may lead to chloroethyl byproducts . Mitigate via slow reagent addition and inline IR monitoring.

- Purification Issues: Replace column chromatography with continuous crystallization for cost-effective scale-up .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

- Answer: Standardize protocols using:

- Strict Solubility Criteria: Pre-dissolve in saline with 5% DMSO for in vivo studies .

- Blinded Testing: Randomize compound batches across experimental groups.

- Cross-Lab Validation: Share samples with collaborating labs for independent activity verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.